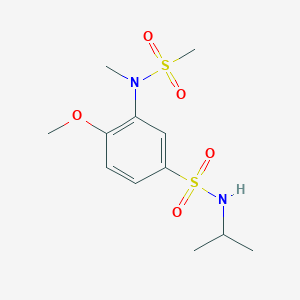![molecular formula C11H18N2O B2921387 N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2411272-23-4](/img/structure/B2921387.png)
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide is a chemical compound that features a pyrrolidine ring substituted with a cyclopropylmethyl group and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopropylmethyl group and the prop-2-enamide moiety. One common approach is to start with a suitable pyrrolidine precursor, which can be functionalized through various organic reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the prop-2-enamide moiety.
Substitution: Various substitution reactions can be employed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated amides.
Aplicaciones Científicas De Investigación
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving pyrrolidine derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The pyrrolidine ring and the cyclopropylmethyl group contribute to its binding affinity and selectivity for these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide moiety.
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-enamide: Similar structure but with a but-2-enamide group.
Uniqueness
N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-11(14)12-10-5-6-13(8-10)7-9-3-4-9/h2,9-10H,1,3-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPSIUNQXUUMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2921304.png)
![rac-benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride, cis](/img/structure/B2921306.png)
![2-(4-benzoylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2921307.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2921313.png)

![4,6-Dimethyl-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2921317.png)
![N-[2-(1-Methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2921318.png)
![Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate](/img/structure/B2921320.png)
![4-(dimethylsulfamoyl)-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2921321.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2921322.png)
![3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2921323.png)
![4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B2921324.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2921326.png)
